3-Hydroxybenzamide

PARP inhibition DNA repair Cancer chemotherapy

Choose 3-Hydroxybenzamide for its quantifiably superior performance as a PARP-1 inhibitor (IC50 9.1 µM vs. 280 µM for the 4-hydroxy isomer). This meta-substituted benzamide is a well-characterized tool compound for DNA repair pathway studies and a versatile scaffold for medicinal chemistry. Its balanced physicochemical profile (logP ~0.4, high water solubility) makes it ideal for preformulation research. At 0.078 mg/mL, it reduces biofilm formation by >60%, enabling novel antibiofilm coatings. Secure the right regioisomer for your research—order today.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 618-49-5
Cat. No. B181210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzamide
CAS618-49-5
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)N
InChIInChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
InChIKeyNGMMGKYJUWYIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzamide (CAS:618-49-5): A m-Substituted Benzamide for PARP Inhibition and Crystallographic Studies


3-Hydroxybenzamide (3-HBA), also known as m-hydroxybenzamide, is a regioisomer of the benzamide pharmacophore class, distinguished by a meta-positioned hydroxyl group on the phenyl ring (C7H7NO2; MW 137.14) [1]. It is a structural analog of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) substrate NAD+ and acts as a competitive PARP inhibitor [2]. This core scaffold serves as a versatile building block in medicinal chemistry, with reported physicochemical properties including an XLogP3 of 0.4 and a melting point of approximately 170°C .

3-Hydroxybenzamide vs. Other Benzamide Regioisomers: Why Positional Isomerism Dictates Biological and Physicochemical Performance


Substitution of 3-hydroxybenzamide with its ortho- (salicylamide) or para- (4-hydroxybenzamide) regioisomers, or with other 3-substituted benzamides, is not functionally equivalent. The meta-hydroxyl group confers a specific set of intermolecular hydrogen-bonding capabilities and electronic effects that directly influence its inhibitory potency against PARP, its aqueous solubility, and its capacity for specific cocrystal formation [1]. Simply swapping to a different benzamide derivative will result in quantifiably different biochemical activity and physicochemical behavior, as demonstrated by direct comparative IC50 and solubility data [2].

Quantitative Comparative Evidence for 3-Hydroxybenzamide Against Structural Analogs


PARP-1 Inhibitory Potency: 3-Hydroxybenzamide vs. 3-Aminobenzamide, 3-Methoxybenzamide, and 4-Hydroxybenzamide

3-Hydroxybenzamide inhibits human PARP-1 with an IC50 of 9.1 µM, demonstrating superior potency compared to its 3-methoxy and 4-hydroxy regioisomers, and comparable activity to the benchmark 3-aminobenzamide [1][2]. This places 3-HBA as a moderately potent but well-characterized tool compound for studying PARP-mediated DNA repair pathways.

PARP inhibition DNA repair Cancer chemotherapy

Crystallographic Precision: Enhanced Structural Resolution of 3-Hydroxybenzamide

A redetermination of the 3-hydroxybenzamide crystal structure provided a 20-fold improvement in the precision of non-hydrogen atom positions compared to the original 1966 study, with the C7-O1 bond length refined from 1.24 (7) Å to 1.245 (2) Å [1]. The hydrogen-bonding network was definitively characterized by graph set assignments C(4), C(8), and R2 2(14), representing a specific, well-defined pattern of N-H···O and O-H···O interactions that is distinct from the crystal packing of other benzamide regioisomers [1].

Crystal engineering Hydrogen bonding Solid-state chemistry

Physicochemical Profile: Solubility and Lipophilicity of 3-Hydroxybenzamide vs. Other Benzamide Isomers

3-Hydroxybenzamide exhibits a distinct aqueous solubility profile among its isomers. A thermodynamic study of hydroxybenzamide isomers determined the solubility order in buffer pH 7.4 and 1-octanol as: 2-hydroxybenzamide (salicylamide) > 3-hydroxybenzamide > 4-hydroxybenzamide [1]. Specifically, 3-HBA has a computed water solubility of approximately 1.52e+005 mg/L at 25°C and a logP value of ~0.4 (XLogP3) [2][3]. This intermediate lipophilicity and high water solubility differentiate it from both the more lipophilic 2-isomer and the less soluble 4-isomer.

Drug formulation Preformulation ADME prediction

Antimicrobial Activity: Quantified Biofilm Inhibition by 3-Hydroxybenzamide

3-Hydroxybenzamide exhibits a specific antibiofilm effect that is distinct from its antimicrobial activity. At a sub-inhibitory concentration of 0.078 mg/mL, 3-HBA reduced biofilm formation by over 60% and significantly decreased extracellular polymeric substance (EPS) production . While direct MIC comparisons for 3-HBA against other benzamides are not available in the same study, this quantifiable antibiofilm property is a differentiated functional attribute not commonly reported for simple benzamide analogs.

Antibiofilm Antimicrobial EPS reduction

Procurement-Driven Application Scenarios for 3-Hydroxybenzamide Based on Quantitative Evidence


PARP-1 Inhibition Studies in Cancer Research

Based on its defined IC50 of 9.1 µM against human PARP-1, 3-Hydroxybenzamide serves as a moderately potent, well-characterized tool compound for investigating PARP-mediated DNA repair pathways in vitro. Researchers can utilize it as a reference inhibitor or as a core scaffold for synthesizing more potent derivatives, with the assurance of its activity profile being distinct from less active isomers like 4-hydroxybenzamide (IC50 280 µM) [1].

Crystal Engineering and Solid-State Formulation Development

The high-precision crystal structure of 3-hydroxybenzamide, with its well-defined hydrogen-bonding network (C(4), C(8), R2 2(14) graph sets) and 20-fold improved atomic coordinate accuracy, makes it an ideal candidate for cocrystal screening and solid-state pharmaceutical development. Its ability to form specific intermolecular interactions, as detailed by its redetermined structure, can be exploited to modify the physicochemical properties of active pharmaceutical ingredients (APIs) [2].

Preformulation and Solubility Studies for Drug Delivery

The compound's balanced physicochemical profile—high water solubility (estimated 1.52e+005 mg/L) combined with a moderate logP of ~0.4—positions it as a valuable model compound in preformulation research. Its solubility behavior, which is intermediate between the 2- and 4-hydroxybenzamide isomers, provides a useful benchmark for studying the impact of positional isomerism on dissolution and partition coefficients in pharmaceutically relevant solvents (buffer pH 7.4, 1-octanol) [3].

Antibiofilm Agent Development

Given its quantifiable ability to reduce biofilm formation by over 60% at a sub-inhibitory concentration of 0.078 mg/mL, 3-Hydroxybenzamide presents a compelling starting point for developing novel antibiofilm coatings or additives. This property is particularly relevant for industrial applications involving material preservation, medical device coatings, or water treatment, where preventing biofilm accumulation is critical .

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